molecular formula C6HBrF4O B157915 4-Bromo-2,3,5,6-tetrafluorophenol CAS No. 1998-61-4

4-Bromo-2,3,5,6-tetrafluorophenol

Cat. No. B157915
CAS RN: 1998-61-4
M. Wt: 244.97 g/mol
InChI Key: ZBYSEVWUBQSGKC-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorophenol is a fluorinated organic building block that is used in the preparation of agrochemical and pharmaceutical components .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5,6-tetrafluorophenol is represented by the formula C6HBrF4O . The InChI code for this compound is 1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H .


Physical And Chemical Properties Analysis

The boiling point of 4-Bromo-2,3,5,6-tetrafluorophenol is 38-39 degrees Celsius . The compound is a solid at room temperature .

Scientific Research Applications

Agrochemical and Pharmaceutical Components

This compound serves as a fluorinated organic building block in the preparation of components for agrochemicals and pharmaceuticals. Its fluorinated structure is beneficial in developing various active agents .

Synthesis of Fluorine-containing Biphenyl Cross-linking Agents

It is utilized in synthesizing fluorine-containing biphenyl cross-linking agents. These agents are crucial in producing polymers with enhanced properties due to the incorporation of fluorine atoms .

Peptide Synthesis

The compound is used in the preparation of radioiodinated phenylalanine derivatives, which are valuable in peptide synthesis. This application is significant in the field of biochemistry and molecular biology .

Labeling of Antibodies

It also finds application in labeling antibodies with technetium-99m, an important radioisotope used in medical diagnostics and research .

Safety and Hazards

4-Bromo-2,3,5,6-tetrafluorophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYSEVWUBQSGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382586
Record name 4-bromo-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorophenol

CAS RN

1998-61-4
Record name 4-bromo-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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